molecular formula C36H71N B3052305 Dioleylamine CAS No. 40165-68-2

Dioleylamine

Cat. No.: B3052305
CAS No.: 40165-68-2
M. Wt: 518.0 g/mol
InChI Key: JTQQDDNCCLCMER-UHFFFAOYSA-N
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Description

Dioleylamine is an organic compound with the chemical formula C36H71N. It is a derivative of oleylamine, where two oleyl groups are attached to a single nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioleylamine can be synthesized through the transesterification of diethylenediamine and oleic acid. Another method involves reacting diethylenediamine with glutaryl chloride, followed by hydrolysis . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Dioleylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield different amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

Dioleylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dioleylamine exerts its effects involves its interaction with various molecular targets and pathways. As an amphiphilic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of cell membranes and in the development of drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dioleylamine include:

Uniqueness

This compound is unique due to its two long oleyl chains, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid bilayers or the formation of stable emulsions .

Properties

CAS No.

40165-68-2

Molecular Formula

C36H71N

Molecular Weight

518.0 g/mol

IUPAC Name

N-octadec-9-enyloctadec-9-en-1-amine

InChI

InChI=1S/C36H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3

InChI Key

JTQQDDNCCLCMER-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Key on ui other cas no.

40165-68-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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